(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate can be synthesized through several methods. One common approach involves the extraction of oil from the specialized idioblast cells of avocado fruit. The oil is then subjected to various chemical reactions to isolate and purify the compound . Another method involves the chemical synthesis of the compound from simpler precursors, such as long-chain fatty alcohols and acids .
Industrial Production Methods: Industrial production of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene typically involves large-scale extraction from avocado fruit, followed by purification processes to obtain the desired compound. This method is preferred due to the natural abundance of the compound in avocado fruit and the relatively simple extraction process .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of aliphatic acetogenins . In biology, it has been shown to exhibit insecticidal and antifungal properties, making it a potential natural pesticide . In medicine, research has focused on its potential anticancer properties, as it has been found to induce apoptosis in certain cancer cell lines . Additionally, the compound has industrial applications as a natural insecticide and antifungal agent .
Mechanism of Action
The mechanism of action of 1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene involves its interaction with various molecular targets and pathways. In insects, the compound disrupts normal cellular processes, leading to growth inhibition and mortality . In fungi, it interferes with cell membrane integrity, resulting in antifungal effects . In cancer cells, the compound induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
(2-Hydroxy-4-oxohenicosa-12,15-dienyl) acetate is unique among similar compounds due to its specific structure and biological activities. Similar compounds include other aliphatic acetogenins, such as avocadofurans and other persin derivatives . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C23H40O4 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(2-hydroxy-4-oxohenicosa-12,15-dienyl) acetate |
InChI |
InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,23,26H,3-6,9,12-20H2,1-2H3 |
InChI Key |
IBDVBNUJEGRVQN-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O |
Synonyms |
(Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one 1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one persin persin, R-(Z,Z)-isomer persin, S-(Z,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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